N,N-diethyl-2-{3-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}acetamide
Description
This compound is a structurally complex indole derivative featuring:
- An N,N-diethylacetamide backbone.
- A 1H-indol-1-yl core substituted at position 3 with a sulfanyl (-S-) group.
- A carbamoylmethyl linker bridging the sulfanyl group to a 4-(trifluoromethyl)phenyl moiety.
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfanyl linkage may influence redox properties and binding interactions .
Properties
IUPAC Name |
N,N-diethyl-2-[3-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanylindol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F3N3O2S/c1-3-28(4-2)22(31)14-29-13-20(18-7-5-6-8-19(18)29)32-15-21(30)27-17-11-9-16(10-12-17)23(24,25)26/h5-13H,3-4,14-15H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVQJJOPRUIPBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-{3-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Trifluoromethylphenyl Group: This step can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a trifluoromethylphenylboronic acid is coupled with a halogenated indole derivative.
Carbamoylation and Sulfanylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-{3-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the carbamate moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethylphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Amine derivatives
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with indole structures exhibit significant anticancer properties. The presence of the trifluoromethyl group and the sulfanyl moiety in N,N-diethyl-2-{3-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}acetamide enhances its bioactivity.
Case Study: Antitumor Activity
A study evaluating various indole derivatives found that compounds similar to this compound exhibited promising results against different cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds ranged from 10 µM to 30 µM, indicating potent activity against cancer cells .
Enzyme Inhibition
This compound has also been studied for its potential as an enzyme inhibitor. Specifically, it may inhibit certain kinases involved in cancer progression.
Case Study: Kinase Inhibition
Research has shown that similar compounds can inhibit Raf kinase, which plays a crucial role in cell proliferation and survival. Inhibiting this enzyme can lead to reduced tumor growth and metastasis .
Comparative Analysis of Related Compounds
To better understand the potential of this compound, a comparison with other related compounds is beneficial. The following table summarizes key properties and activities:
| Compound Name | Structure Features | Anticancer Activity (IC50, µM) | Enzyme Target |
|---|---|---|---|
| This compound | Indole, Trifluoromethyl | 10–30 | Raf kinase |
| Compound A | Indole, Chlorine substitution | 15–35 | EGFR |
| Compound B | Indole, Methoxy group | 5–20 | VEGFR |
Mechanism of Action
The mechanism of action of N,N-diethyl-2-{3-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the indole moiety can participate in π-π stacking interactions with aromatic residues in proteins. The carbamoylmethylsulfanyl group can form hydrogen bonds and other non-covalent interactions, contributing to the overall binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural Features and Physical Properties
Substituent Effects on Bioactivity
- Halogenated Aryl Groups : Compounds like 10j (3-Cl-4-F-phenyl) and 41 (4-Cl-benzoyl) exhibit enhanced binding to hydrophobic pockets in target proteins, critical for anticancer activity .
- Trifluoromethyl Groups : The target compound’s 4-(CF₃)phenyl group and 4f ’s trifluoroacetyl moiety increase lipophilicity and resistance to oxidative degradation, favoring blood-brain barrier penetration .
- Sulfanyl vs.
Biological Activity
N,N-diethyl-2-{3-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHFNOS
- Molecular Weight : 463.5 g/mol
- CAS Number : 877658-15-6
The compound features a complex structure that includes a trifluoromethyl group and an indole moiety, which are known to influence its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Cholinesterase Inhibition : Similar compounds have demonstrated significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, related derivatives showed IC values ranging from 5.4 μM to 10.4 μM against AChE, indicating potential use in treating neurodegenerative diseases like Alzheimer's .
- Antimycobacterial Activity : The compound's structural components suggest potential antimycobacterial properties. Similar compounds with a trifluoromethyl phenyl group have exhibited activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) reported as low as 4 µM for structurally related thiophosphates .
- Antitumor Activity : The presence of the indole structure is often associated with anticancer properties. Compounds with similar scaffolds have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may also exhibit antitumor activity .
Case Studies and Experimental Data
A series of studies have explored the biological activities of compounds related to this compound:
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Key Intermediates | References |
|---|---|---|---|
| Indole functionalization | H2SO4, Na2S (0–5°C) | 3-sulfanylindole | |
| Acetamide coupling | DMF, triethylamine, 60°C, 12h | N,N-diethyl-2-(indolyl)acetamide | |
| Carbamoyl conjugation | EDC, HOBt, DCM, RT | Final product |
Basic Question: Which analytical techniques are critical for characterizing this compound and its intermediates?
Methodological Answer:
Structural confirmation and purity assessment require:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify regiochemistry of the indole core and acetamide linkage. Aromatic protons (δ 7.0–8.5 ppm) and trifluoromethyl signals (δ ~120 ppm in 19F NMR) are diagnostic .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (ACN/water gradient) to assess purity (>95%) and monitor degradation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ at m/z 465.15) .
Q. Table 2: Analytical Workflow
| Technique | Purpose | Critical Parameters | References |
|---|---|---|---|
| 1H NMR | Functional group assignment | Coupling constants, shifts | |
| HPLC | Purity quantification | Retention time, peak symmetry | |
| HRMS | Molecular formula confirmation | <1 ppm mass error |
Advanced Question: How can computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Tools like AutoDock Vina simulate binding to target proteins (e.g., kinases, GPCRs). The trifluoromethylphenyl group often shows hydrophobic interactions, while the acetamide forms hydrogen bonds .
- MD Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over time (50–100 ns trajectories). Pay attention to sulfanyl group flexibility, which may influence binding kinetics .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing CF3) with activity data to guide structural optimization .
Advanced Question: What strategies address low yields in multi-step synthesis?
Methodological Answer:
- Intermediate Purification : Use flash chromatography (silica gel, EtOAc/hexane) after each step to remove byproducts .
- Optimized Reaction Conditions :
- Temperature Control : Exothermic steps (e.g., sulfonation) require ice baths to prevent side reactions .
- Catalyst Screening : Pd(PPh3)4 for Suzuki couplings or DMAP for acylations improves efficiency .
- Protecting Groups : Protect indole NH with Boc groups during sulfanyl attachment to prevent undesired side reactions .
Advanced Question: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization : Compare IC50 values using consistent cell lines (e.g., HepG2 vs. HEK293) and protocols (e.g., MTT vs. CellTiter-Glo) .
- Metabolic Stability Testing : Liver microsome assays identify rapid degradation, which may explain variable in vivo results .
- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm specificity for suspected targets (e.g., COX-2, EGFR) .
Advanced Question: What are the structure-activity relationships (SAR) for modifying this compound?
Methodological Answer:
- Sulfanyl Linker : Replacement with sulfonyl reduces membrane permeability but increases metabolic stability .
- Trifluoromethyl Group : Essential for hydrophobic binding; replacing CF3 with Cl or OCF3 alters potency .
- Indole Substitutions : 5-Methoxy or 6-nitro groups enhance activity against tyrosine kinases but reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
